molecular formula C19H18Cl2N4 B12675945 2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride CAS No. 93919-46-1

2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride

Cat. No.: B12675945
CAS No.: 93919-46-1
M. Wt: 373.3 g/mol
InChI Key: VYUHQHNVXXZQIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride typically involves the reaction of triphenylphosphine with azide compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified using techniques like chromatography and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride primarily undergoes redox reactions. In its oxidized form, it is colorless, but upon reduction by cellular enzymes, it forms a red formazan compound .

Common Reagents and Conditions

The reduction of this compound typically requires the presence of dehydrogenase enzymes, which are found in living cells. The reaction conditions often include a buffered aqueous solution to maintain the pH and temperature suitable for enzymatic activity .

Major Products

The major product formed from the reduction of this compound is 1,3,5-triphenylformazan, which is a deep red, water-insoluble compound .

Mechanism of Action

The mechanism of action of 2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride involves its reduction by cellular dehydrogenase enzymes. These enzymes transfer electrons to the compound, converting it into the red formazan product. This reaction occurs in the mitochondria of living cells, making it a reliable indicator of cellular respiration and metabolic activity .

Comparison with Similar Compounds

2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride is unique in its ability to form a deeply colored formazan product upon reduction, which makes it particularly useful for visual assays. Similar compounds include:

These compounds share the common feature of being redox indicators but differ in the color of the formazan products they form, which can be chosen based on the specific requirements of the assay.

Properties

CAS No.

93919-46-1

Molecular Formula

C19H18Cl2N4

Molecular Weight

373.3 g/mol

IUPAC Name

2,3,5-triphenyl-1,3-dihydrotetrazol-3-ium;chloride;hydrochloride

InChI

InChI=1S/C19H16N4.2ClH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;;/h1-15H,(H,20,21);2*1H

InChI Key

VYUHQHNVXXZQIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=N[NH+](N(N2)C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-]

Origin of Product

United States

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